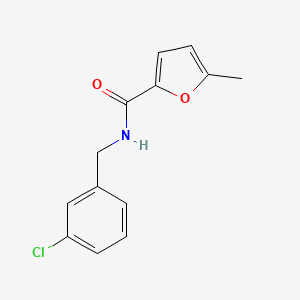

![molecular formula C23H23N3O5S2 B4579342 ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4579342.png)

ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, utilizing various reagents and catalysts to achieve the desired product. For instance, the synthesis of benzothieno[3,2-b]pyran derivatives through phosphine-catalyzed [4 + 2] annulation of γ-benzyl allenoates demonstrates the intricate processes involved in constructing complex molecules (Ma, Yu, & Meng, 2018). Similarly, the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates highlights the use of hollow magnetic mesoporous Fe3O4@SiO2 NPs as a novel catalyst in organic synthesis (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. Techniques such as X-ray diffraction and vibrational spectroscopy (e.g., IR, Raman, NMR) are commonly used to elucidate structural details. For example, the study on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provides comprehensive insights into its molecular structure through spectroscopic and theoretical studies (Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the target compound may include transformations such as annulation, cycloaddition, and substitution, which are fundamental in organic synthesis. These reactions can significantly alter the chemical and physical properties of the resulting molecules. For instance, the conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters by pyrolysis shows how thermal reactions can be utilized to modify molecular structures (Tanikaga et al., 1984).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various industrial and research settings. The study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, exploring N⋯π and O⋯π interactions, provides insights into how molecular interactions can affect the physical properties of organic molecules (Zhang, Wu, & Zhang, 2011).

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, stability, and compatibility with other substances, are determined by its molecular structure and functional groups. Studies focusing on the synthesis and reactivity of organic compounds provide valuable information on their chemical properties. For example, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and testing for anti-juvenile hormone activity illustrate the relationship between chemical structure and biological activity (Furuta et al., 2006).

科学的研究の応用

Chemical Cyclization and Synthesis

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing a specific reaction pattern regardless of the base strength used (Ukrainets et al., 2014).

Domino Reactions for Synthesis

A phosphine-catalyzed domino reaction between γ-benzyl allenoates and ethyl (Z)-2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate produces 2H-benzo[4,5]thieno[3,2-b]pyran derivatives in high yields. This process demonstrates how γ-substituted allenoate acts as a two-carbon synthon, a method rarely reported before (Shanshan Ma et al., 2018).

Nonhydrogen Bonding Interactions in Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits rare N⋯π and O⋯π interactions, forming unique structural motifs in its crystal packing. This highlights the significance of nontraditional bonding interactions in determining molecular arrangements (Zhenfeng Zhang et al., 2011).

Reaction Pathways and Biodegradation

Studies on chlorimuron-ethyl biodegradation by Rhodococcus sp. D310-1 and Aspergillus niger reveal microbial pathways for transforming this sulfonylurea herbicide, providing insights into environmental remediation strategies. These organisms break down chlorimuron-ethyl, offering a biological approach to mitigating long-term soil and water contamination (Chunyan Li et al., 2016); (Seema B. Sharma et al., 2012).

Synthesis and Characterization of Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential as a basis for developing new antimicrobial agents (N. Desai et al., 2007).

特性

IUPAC Name |

ethyl 4-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-3-31-22(27)16-4-6-17(7-5-16)24-23(32)25-18-10-14-21(15-11-18)33(28,29)26-19-8-12-20(30-2)13-9-19/h4-15,26H,3H2,1-2H3,(H2,24,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVNDBVPFFASOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

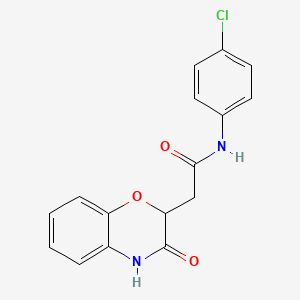

![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)

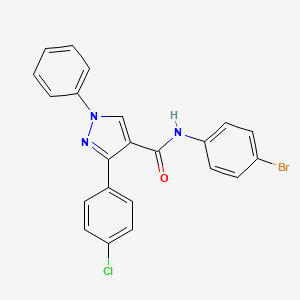

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)

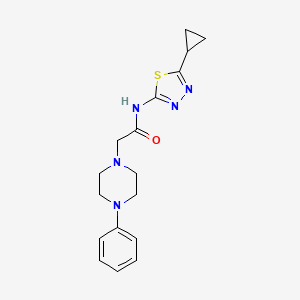

![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)

![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)

![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)

![5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4579343.png)

![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)